Aminopyralid

Numéro de catalogue B1667105

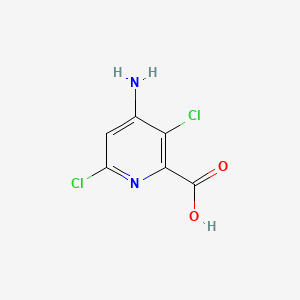

Poids moléculaire: 207.01 g/mol

Clé InChI: NIXXQNOQHKNPEJ-UHFFFAOYSA-N

Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.

Patent

US06352635B1

Procedure details

In a 3-liter (L) beaker was added 2000 grams (g) of hot water, 115.1 g of 50 percent by weight NaOH, and 200 g of wet 4-amino-3,5,6-trichloropyridine-2-carboxylic acid (79.4 percent). The solution was stirred for 30 minutes (min), filtered through a paper filter, and transferred to a 5-L feed/recirculation tank. This solution weighed 2315 g and contained 6.8 percent 4-amino-3,5,6-trichloropyridine-2-carboxylic acid. This feed was recirculated at a rate of about 9.46 L/min and a temperature of 30° C. through an undivided electrochemical cell having a Hastelloy C anode (15 cm×4 cm) and an expanded silver mesh cathode (15 cm ×4 cm). After normal anodization at +0.7 volts (v), the polarity of the cell was reversed and the electrolysis was started. The cathode working potential was controlled at −1.1 to −1.4 v relative to an Ag/AgCl (3.0 M Cl−) reference electrode. The reference electrode was physically located directly behind the silver cathode and connected electrically with an aqueous salt bridge. While recirculating the feed, a solution of 50 percent NaOH was slowly pumped into the recirculation tank to maintain the NaOH concentration at a 1.5 to 2.0 percent excess. The current ranged from 1.0 to 5.2 amps.

[Compound]

Name

( L )

Quantity

0 (± 1) mol

Type

reactant

Reaction Step One

Quantity

200 g

Type

reactant

Reaction Step One

Identifiers

|

REACTION_CXSMILES

|

[OH-].[Na+].[NH2:3][C:4]1[C:9](Cl)=[C:8]([Cl:11])[N:7]=[C:6]([C:12]([OH:14])=[O:13])[C:5]=1[Cl:15]>O>[NH2:3][C:4]1[CH:9]=[C:8]([Cl:11])[N:7]=[C:6]([C:12]([OH:14])=[O:13])[C:5]=1[Cl:15] |f:0.1|

|

Inputs

Step One

[Compound]

|

Name

|

( L )

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[OH-].[Na+]

|

|

Name

|

|

|

Quantity

|

200 g

|

|

Type

|

reactant

|

|

Smiles

|

NC1=C(C(=NC(=C1Cl)Cl)C(=O)O)Cl

|

|

Name

|

|

|

Quantity

|

2000 g

|

|

Type

|

solvent

|

|

Smiles

|

O

|

Conditions

Stirring

|

Type

|

CUSTOM

|

|

Details

|

The solution was stirred for 30 minutes (min)

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

filtered through a paper

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

filter

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

a temperature of 30° C.

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

to maintain

|

CONCENTRATION

|

Type

|

CONCENTRATION

|

|

Details

|

the NaOH concentration at a 1.5 to 2.0 percent excess

|

Outcomes

Product

Details

Reaction Time |

30 min |

|

Name

|

|

|

Type

|

|

|

Smiles

|

NC1=C(C(=NC(=C1)Cl)C(=O)O)Cl

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |